molecular formula C8H5BrF3NO3 B1526394 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene CAS No. 710351-85-2

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No. B1526394
CAS RN: 710351-85-2
M. Wt: 300.03 g/mol
InChI Key: CYIHRGAJIPHNIM-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene (3-Br-4-TFEN) is an organic compound that has been widely used in both scientific research and laboratory experiments. It is a highly reactive nitrobenzene derivative with a bromine atom at the 3-position and a trifluoroethoxy group at the 4-position. The compound is used as a reagent in organic synthesis, as an intermediate in the preparation of a variety of other compounds, and as a catalyst in various reactions. 3-Br-4-TFEN has also been used in the development of new drugs and in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Intermediates

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene serves as an important intermediate in the synthesis of various compounds. For instance, it has been identified as a key intermediate in the preparation of dofetilide, a medication for treating arrhythmia, through the Williamson Reaction. This showcases its significance in pharmaceutical manufacturing processes, emphasizing the exploration of reaction conditions such as temperature, solvent, time, and proportions to optimize yield (Zhai Guang-xin, 2006).

Electrophilic Bromination

The compound also plays a role in the study of electrophilic bromination, demonstrating the activity of certain brominating agents. Research has shown that specific brominating reactions can produce pure 3-bromo-nitrotoluene, indicating the compound's utility in understanding electrophilic bromination mechanisms on nitrobenzene and its derivatives without the need for catalysts or harsh conditions (V. Sobolev et al., 2014).

Photoreaction Studies

The photoreaction of nitrobenzenes, including derivatives similar to 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene, with hydrobromic acid has been studied for its efficiency in producing high yields of tribromoanilines. This research is significant for understanding the electron transfer processes and the influence of substituents on the quantum yield, offering insights into the reactivity of nitrobenzene derivatives under light irradiation (Brian P. McIntyre et al., 2004).

Polymer Solar Cells Enhancement

In the field of renewable energy, derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene have been utilized to improve the efficiency of polymer solar cells (PSCs). Studies have shown that the introduction of such compounds can significantly enhance power conversion efficiency by facilitating excitonic dissociation and reducing excitonic recombination, demonstrating the potential for these derivatives in developing more efficient solar energy conversion technologies (G. Fu et al., 2015).

Antiferromagnetic Exchange Interaction

Research into the antiferromagnetic exchange interaction among spins placed in specific configurations has also employed derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene. These studies contribute to the understanding of magnetic properties and interactions at the molecular level, which is crucial for the development of magnetic materials and quantum computing components (Junpei Fujita et al., 1996).

properties

IUPAC Name

2-bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHRGAJIPHNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236065
Record name 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene

CAS RN

710351-85-2
Record name 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710351-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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